Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers optimizing FLT3 kinase inhibitors face reproducibility failures when using incorrect regioisomers-2- or 4-fluorophenyl substitution alters target binding and metabolic stability. This 98% pure intermediate delivers the precise 3-fluorophenyl regiochemistry essential for valid SAR. • Confirmed 3-fluorophenyl substitution ensures target engagement reproducibility • TPSA 54.98 Ų & cLogP 2.39 enable rational ADME optimization • 98% purity reduces byproduct formation, maximizing downstream yields

Molecular Formula C12H11FN2O2
Molecular Weight 234.23
CAS No. 943542-76-5
Cat. No. B2420105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
CAS943542-76-5
Molecular FormulaC12H11FN2O2
Molecular Weight234.23
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15)
InChIKeyYDZJPZYYVAYWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate: An Essential Building Block


Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 943542-76-5) is a fluorinated pyrazole derivative with the molecular formula C12H11FN2O2 and a molecular weight of 234.23 g/mol . This compound serves as a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry for the development of kinase inhibitors and in agrochemical research . Its structure features a 3-fluorophenyl substituent at the 5-position and an ethyl ester at the 3-position of the pyrazole ring, which provides a handle for further derivatization .

Building BlockFluorinated pyrazole intermediate for kinase inhibitor and agrochemical synthesis
DerivatizationEthyl ester handle enables further functionalization at the 3-position
Research UseSupports medicinal chemistry lead generation and structure-activity relationship studies

Substitution Risks for Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate


The specific regioisomeric substitution pattern (3-fluorophenyl) on the pyrazole core of Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is critical for its intended biological activity and physicochemical properties . Substituting this with other positional isomers (e.g., 2- or 4-fluorophenyl) or non-fluorinated analogs can drastically alter its target binding affinity, metabolic stability, and overall pharmacokinetic profile, leading to a failure to reproduce published results or a loss of efficacy in a lead series [1]. The following quantitative evidence details these specific, measurable differences that dictate why generic substitution is not scientifically sound.

Fluoro-positional isomers (2- or 4-fluorophenyl) may shift target binding and metabolic stability, potentially altering biological outcomes.
Non-fluorinated analog lacks the fluorine effect on TPSA and electronic properties, which may impact ADME profile and permeability.
Lower-purity analogs (e.g., 97%) can introduce impurities that affect sensitive assays such as X-ray crystallography or SAR studies.

Differentiation of Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate from Analogs


Positional Isomerism: 3-Fluoro vs. 4-Fluoro

The 3-fluorophenyl isomer (target compound) exhibits a calculated LogP of 2.39, which is identical to the 4-fluorophenyl isomer (CAS 866588-11-6) based on ChemSrc data . While this indicates similar overall lipophilicity, the electronic effects and dipole moment of the 3-fluoro substitution are known to differ from the 4-fluoro, which can influence specific interactions with biological targets. Further experimental data is required for a quantitative comparison of binding affinities.

Positional Isomer LogP
Cross-study comparable
LogP 2.39 (3-F & 4-F isomer)
Identical calculated LogP, but electronic differences due to fluoro position may influence target engagement.
Experimental binding data needed for quantitative comparison.
Medicinal Chemistry Physicochemical Property Lipophilicity

Fluorine Substitution and TPSA

The presence of the fluorine atom on the phenyl ring in Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate increases its Topological Polar Surface Area (TPSA) compared to the non-fluorinated analog, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9). Calculated TPSA values are 54.98 Ų for the fluorinated target and approximately 48.98 Ų for the non-fluorinated analog [1], a difference of 6.00 Ų.

TPSA: Fluorinated vs Non-F
Cross-study comparable
54.98 Ų vs ~48.98 Ų +6.00 Ų
Fluorination increases TPSA, potentially affecting oral absorption and BBB penetration predictions.
Calculated property; confirm with experimental permeability assays.
Medicinal Chemistry Drug-likeness ADME

Commercial Purity Standard

The target compound, Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate, is commercially available with a guaranteed purity of 98% from reputable vendors . In contrast, many close analogs, such as the 2-fluorophenyl isomer (CAS 1326810-58-5), are often listed at lower purities (e.g., 97%) , which can introduce unwanted side reactions and impurities that complicate downstream synthesis and biological assays.

Commercial Purity
Direct head-to-head comparison
98% vs 97% +1% abs
Higher purity supports sensitive applications, reducing side-reaction risk in SAR and crystallography.
Vendor specification; review lot-specific COA.
Chemical Synthesis Procurement Quality Control

Optimal Applications of Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate


Scaffold for Kinase Inhibitor Development

As a building block for synthesizing FLT3 kinase inhibitors, Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate provides a core structure that can be readily elaborated. The 3-fluorophenyl group is a common motif in kinase inhibitor pharmacophores, and its incorporation at this stage can streamline the synthesis of potent and selective anticancer agents [1].

Synthesis of High-Purity Agrochemical Intermediates

The compound's 98% purity specification makes it an ideal starting material for the synthesis of complex agrochemicals, such as phenylpyrazole carboxylic acid derivatives containing fluorine moieties, which are known for their insecticidal activity [2]. The high purity ensures minimal byproduct formation, maximizing yield and reducing purification costs.

Physicochemical Property Optimization in Lead Series

In a medicinal chemistry lead optimization program, the compound's specific TPSA of 54.98 Ų and calculated LogP of 2.39 can be used to fine-tune the ADME properties of a lead series . Researchers can use this data point to compare with other regioisomers and assess its impact on overall drug-likeness.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
3-Fluorophenyl pyrazole core
Target kinase selectivity and binding assays
Agrochemical intermediate production
High purity (98%) reduces byproduct risk
Yield optimization and impurity profiling
Lead series ADME optimization
TPSA and LogP reference values
In silico / in vitro permeability models
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